molecular formula C13H8F4N2O B5295078 N,N'-bis(3,4-difluorophenyl)urea

N,N'-bis(3,4-difluorophenyl)urea

Cat. No. B5295078
M. Wt: 284.21 g/mol
InChI Key: FJDPATZPOWLDJQ-UHFFFAOYSA-N
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Description

“N,N’-bis(3,4-difluorophenyl)urea” is a chemical compound with a molecular weight of 284.21 . The IUPAC name for this compound is N,N’-bis(3,4-difluorophenyl)urea .


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The InChI code for “N,N’-bis(3,4-difluorophenyl)urea” is 1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) .


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

“N,N’-bis(3,4-difluorophenyl)urea” has a molecular weight of 284.21 . More detailed physical and chemical properties such as melting point, boiling point, density, and toxicity information were not found in the search results.

Scientific Research Applications

Inhibitors of Human Soluble Epoxide Hydrolase

N,N’-bis(3,4-difluorophenyl)urea has shown promise as an inhibitor of human soluble epoxide hydrolase (sEH). sEH plays a crucial role in the metabolism of epoxy fatty acids, and inhibiting it can have therapeutic implications. Researchers are exploring its potential in managing cardiovascular diseases, inflammation, and pain modulation .

Phototransformation Studies

In the field of photochemistry, N,N’-bis(3,4-difluorophenyl)urea has been investigated for its phototransformation behavior. Researchers have isolated its enantiomers and studied their photo-induced transformations. Such studies contribute to our understanding of light-induced reactions and can have applications in materials science and photophysics .

Future Directions

While specific future directions for “N,N’-bis(3,4-difluorophenyl)urea” were not found in the search results, the development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates being used in large quantities is a must for sustainable industrial development .

Mechanism of Action

Target of Action

N,N’-bis(3,4-difluorophenyl)urea is a synthetic compound that has been identified as a potential inhibitor of human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the arachidonic acid cascade , which is involved in the regulation of blood pressure and inflammation .

Mode of Action

It is believed to interact with seh, inhibiting its activity . This inhibition prevents the conversion of epoxy fatty acids, which are arachidonic acid metabolites, into vicinal diols . The preservation of these epoxy fatty acids can have therapeutic effects in the treatment of certain conditions .

Biochemical Pathways

By inhibiting sEH, N,N’-bis(3,4-difluorophenyl)urea affects the arachidonic acid cascade . This cascade is a complex set of biochemical reactions that produce various eicosanoids, which are signaling molecules that exert control over numerous physiological systems in the body . By preserving the levels of epoxy fatty acids, the compound can potentially influence these systems .

Pharmacokinetics

It is known that the rate of metabolism of similar compounds is proportional to their lipophilicity

Result of Action

The inhibition of sEH by N,N’-bis(3,4-difluorophenyl)urea can lead to a high concentration of epoxy fatty acids . These acids are known to have anti-inflammatory and vasodilatory effects . Therefore, the compound could potentially be used in the treatment of conditions such as hypertension and neuropathic pain .

Action Environment

The efficacy and stability of N,N’-bis(3,4-difluorophenyl)urea can be influenced by various environmental factors. For instance, the presence of other substances in the body could affect the compound’s absorption and distribution . Additionally, factors such as temperature and pH could potentially impact the stability of the compound .

properties

IUPAC Name

1,3-bis(3,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDPATZPOWLDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3,4-difluorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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